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molecular formula C10H22O9 B1207939 Hypromellose acetate succinate CAS No. 71138-97-1

Hypromellose acetate succinate

Cat. No. B1207939
M. Wt: 286.28 g/mol
InChI Key: ZUAAPNNKRHMPKG-UHFFFAOYSA-N
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Patent
US08207232B2

Procedure details

In the second procedure for forming HPMCAS or HPMCA from HPMC, the HPMC is dispersed or dissolved in an organic solvent, such as acetone or dimethylformamide, along with a basic catalyst, such as pyridine or α-picoline. The concentration of HPMC in the reaction mixture ranges from about 1 wt % to about 70 wt %, preferably about 5 wt % to about 50 wt %. To form HPMCA, acetic anhydride is then added as described above, and the reaction mixture heated to about 40° C. to about 120° C. for about 2 to about 120 hours to form the HPMCA. To form HPMCAS, the succinic anhydride and acetic anhydride are then added as described above, and the reaction mixture heated to about 40° C. to about 120° C. for about 2 to about 120 hours to form the HPMCAS.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[C:8]([O:11][C:12](=[O:14])[CH3:13])(=[O:10])C>>[CH3:3][CH:2]([OH:10])[CH2:1][OH:7].[CH3:3][C:4]([OH:6])=[O:5].[CH3:8][OH:10].[CH2:13]([C:12]([OH:11])=[O:14])[CH2:3][C:4]([OH:6])=[O:5] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to about 40° C. to about 120° C. for about 2 to about 120 hours

Outcomes

Product
Name
Type
product
Smiles
CC(CO)O.CC(=O)O.CO.C(CC(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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